

Hypothetical Comparison Guide: Kinase Inhibitor "Compound X"

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Compound of Interest

Compound Name: NCC007

Cat. No.: B609492

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This guide provides a comparative analysis of the cross-reactivity of "Compound X" with other kinases.

Kinase Cross-Reactivity Data

The following table summarizes the inhibitory activity of Compound X against a selection of kinases.

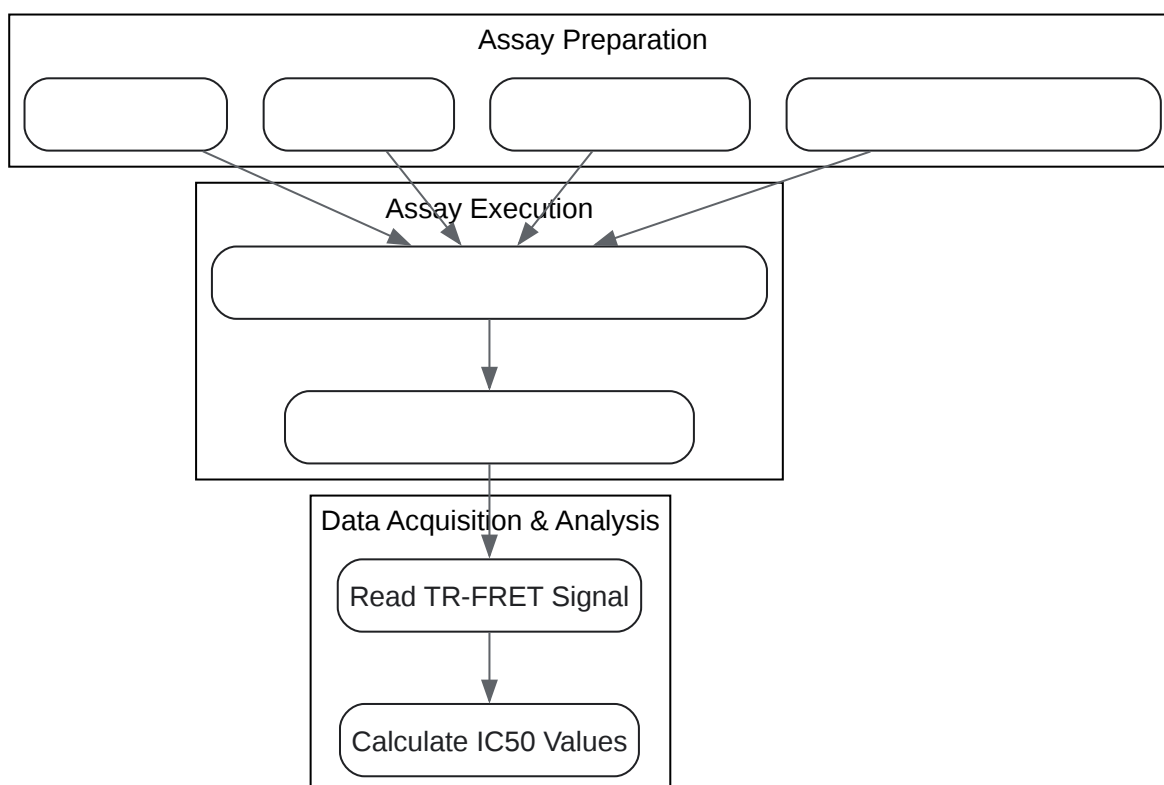
Kinase Target	IC50 (nM)	% Inhibition @ 1µM
Primary Target A	15	98%
Kinase B	250	85%
Kinase C	800	60%
Kinase D	>10,000	<10%
Kinase E	>10,000	<10%

Experimental Protocols

Kinase Inhibition Assay:

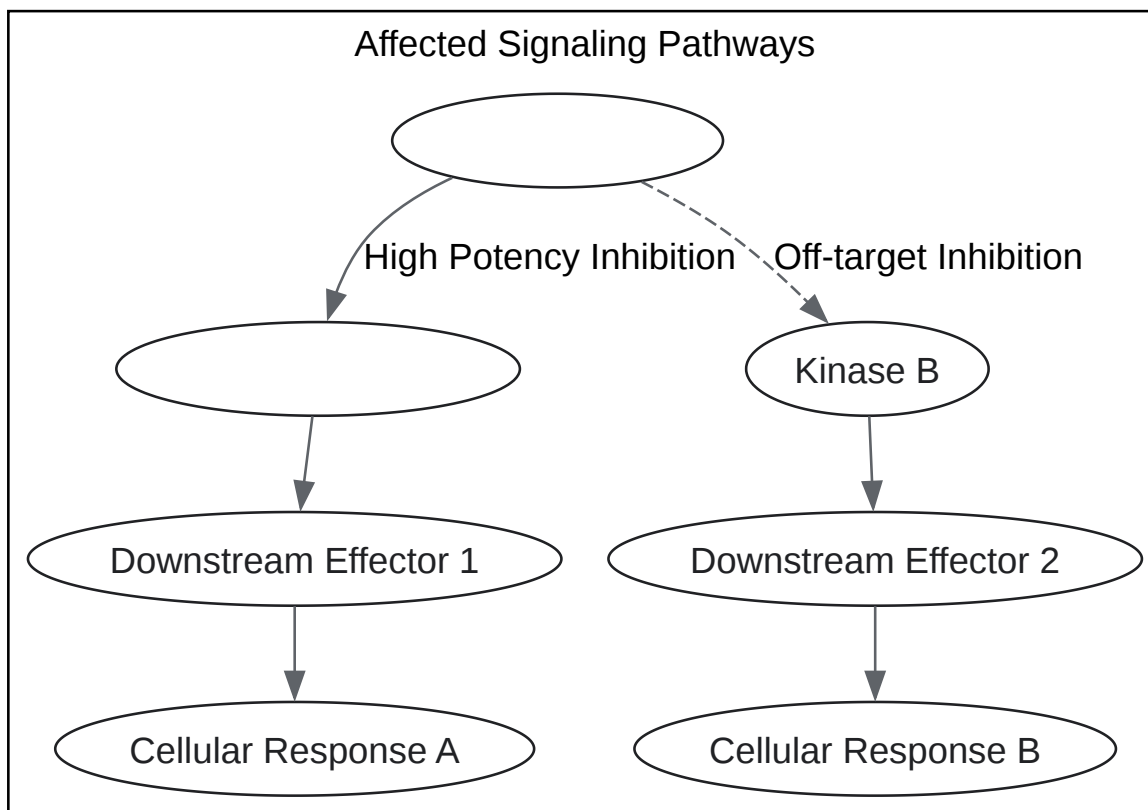
The inhibitory activity of Compound X was assessed using a LanthaScreen™ Eu Kinase Binding Assay. The assay was performed in a 384-well plate format. Kinases, a fluorescently labeled ATP-competitive tracer, and Compound X were incubated in the assay buffer. The binding of the tracer to the kinase was detected by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic model.

Visualizations



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Caption: Experimental workflow for determining kinase inhibition using a TR-FRET-based binding assay.



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Caption: Simplified signaling pathways affected by the on-target and off-target activities of Compound X.

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